molecular formula C15H20N2O5 B12693834 Einecs 299-656-0 CAS No. 93893-65-3

Einecs 299-656-0

Katalognummer: B12693834
CAS-Nummer: 93893-65-3
Molekulargewicht: 308.33 g/mol
InChI-Schlüssel: QLBIPTUDTHHWOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Einecs 299-656-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (Einecs). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is known for its unique chemical properties and applications in various fields.

Vorbereitungsmethoden

The preparation of Einecs 299-656-0 involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that involve the use of acetic acid and methyl carbonate . The industrial production methods for this compound typically involve large-scale chemical processes that ensure high purity and yield.

Analyse Chemischer Reaktionen

Einecs 299-656-0 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with acetic acid can lead to the formation of different esters and other derivatives .

Wissenschaftliche Forschungsanwendungen

Einecs 299-656-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems and its interactions with different biomolecules. In medicine, the compound is investigated for its potential therapeutic properties and its role in drug development. In industry, this compound is used in the production of various chemical products and materials .

Wirkmechanismus

The mechanism of action of Einecs 299-656-0 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Einecs 299-656-0 can be compared with other similar compounds in terms of its chemical structure and properties. Some similar compounds include other esters and derivatives of acetic acid and methyl carbonate . What sets this compound apart is its unique combination of chemical properties, which makes it suitable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

93893-65-3

Molekularformel

C15H20N2O5

Molekulargewicht

308.33 g/mol

IUPAC-Name

acetic acid;2-[N-(2-cyanoethyl)anilino]ethyl methyl carbonate

InChI

InChI=1S/C13H16N2O3.C2H4O2/c1-17-13(16)18-11-10-15(9-5-8-14)12-6-3-2-4-7-12;1-2(3)4/h2-4,6-7H,5,9-11H2,1H3;1H3,(H,3,4)

InChI-Schlüssel

QLBIPTUDTHHWOX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.COC(=O)OCCN(CCC#N)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.